3-Hydroxy-4-nitrobenzaldehyde

Descripción general

Descripción

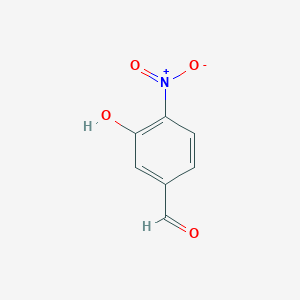

3-Hydroxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is characterized by the presence of both hydroxy and nitro functional groups attached to a benzaldehyde core. This compound is a yellow crystalline solid and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-nitrobenzaldehyde typically involves the nitration of 3-hydroxybenzaldehyde. One common method uses dimethyl sulfoxide as a solvent, which is a polar solvent compatible with both 3-hydroxybenzaldehyde and the nitrating agent . The reaction conditions often include maintaining a specific temperature and using a nitrating mixture to achieve the desired conversion rate and selectivity.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. The nitration process is carefully controlled to ensure high selectivity and conversion rates, often ranging from 36.4% to 97.3% .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-hydroxy-4-aminobenzaldehyde.

Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: 3-Hydroxy-4-nitrobenzoic acid.

Reduction: 3-Hydroxy-4-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Hydroxy-4-nitrobenzaldehyde serves as a starting material in the synthesis of complex organic molecules such as pharmaceuticals and dyes. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation : Converts the aldehyde group to carboxylic acids.

- Reduction : The nitro group can be reduced to an amino group, yielding 3-hydroxy-4-aminobenzaldehyde.

- Electrophilic Substitution : The hydroxy group can engage in electrophilic aromatic substitution reactions.

Biochemical Studies

This compound has been utilized in studies involving enzyme mechanisms, notably in probing the catalytic mechanism of horse liver alcohol dehydrogenase (LADH). It acts as a chromophoric substrate that can undergo reduction to form 3-hydroxy-4-nitrobenzyl alcohol, providing insights into enzymatic activity .

Medicinal Chemistry

Research indicates that this compound is explored for its potential as an intermediate in synthesizing antimalarial and antifilarial compounds . Its biological activities include antibacterial and anticancer properties, making it a candidate for further therapeutic development .

Case Study 1: Enantioselective Thioester Aldol Reaction

In a study published in the Journal of the American Chemical Society, this compound was employed in an enantioselective thioester aldol reaction facilitated by copper(II) triflate and chiral bisoxazoline ligands. This reaction demonstrated high selectivity and efficiency, underscoring the compound's utility in asymmetric synthesis .

Case Study 2: Enzyme Mechanism Probing

A significant study investigated the use of this compound as a substrate for LADH. The findings revealed that this compound could effectively probe the enzyme's catalytic mechanism, with its spectral properties shifting upon ionization of the phenolic hydroxyl group. This research contributes to understanding enzyme catalysis in biochemical pathways .

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-4-nitrobenzaldehyde involves its functional groups:

Aldehyde Group: Participates in nucleophilic addition reactions, forming imines and other derivatives.

Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.

Hydroxy Group: Can form hydrogen bonds and participate in electrophilic aromatic substitution reactions.

The compound’s effects are mediated through these functional groups, which interact with various molecular targets and pathways in chemical and biological systems .

Comparación Con Compuestos Similares

4-Hydroxy-3-nitrobenzaldehyde: Similar structure but with different positions of functional groups.

2-Hydroxy-5-nitrobenzaldehyde: Another isomer with hydroxy and nitro groups in different positions.

5-Hydroxy-2-nitrobenzaldehyde: Similar functional groups but different structural arrangement.

Uniqueness: 3-Hydroxy-4-nitrobenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Actividad Biológica

3-Hydroxy-4-nitrobenzaldehyde (C7H5NO4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antibacterial, anticancer, and enzymatic activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a hydroxyl group and a nitro group on a benzaldehyde backbone, which contributes to its reactivity and biological activity. The presence of these functional groups enhances its potential as a pharmacological agent.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. Its effectiveness against various bacterial strains has been documented, with findings summarized in the following table:

| Compound | Bacterial Strain | Minimum Inhibition Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate | |

| Klebsiella pneumoniae | Moderate |

The compound exhibited moderate antibacterial activity against the tested strains, although it was less effective than standard antibiotics like Tetracycline. Structure-activity relationship (SAR) analyses suggest that the presence of nitro substituents may enhance antibacterial efficacy by increasing membrane permeability or disrupting bacterial metabolism .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells. The mechanism involves the formation of Schiff bases, which are known to exhibit cytotoxic effects on various cancer cell lines.

Case Study: Apoptotic Induction

A notable case study involved the synthesis of Schiff bases from this compound, which showed significant cytotoxicity against oral cancer cell lines. The IC50 values indicated effective induction of apoptosis, as evidenced by DAPI staining that revealed nuclear fragmentation in treated cells . The following table summarizes the anticancer activity of related compounds:

| Compound Type | Cell Line | IC50 (µg/mL) | Duration (h) |

|---|---|---|---|

| Schiff Base from this compound | Oral Cancer Cells | 977.24 | 72 |

The presence of specific functional groups in these Schiff bases was linked to enhanced anticancer activity, suggesting that modifications to the molecular structure can significantly affect biological outcomes .

Enzymatic Activity

This compound has also been studied for its role as a substrate in enzymatic reactions. Research on horse liver alcohol dehydrogenase (LADH) indicates that this compound can undergo reduction to form 3-hydroxy-4-nitrobenzyl alcohol, demonstrating its utility in probing catalytic mechanisms . The enzyme-catalyzed interconversion highlights its importance as a chromophoric substrate, which can be utilized in various biochemical assays.

Toxicological Considerations

Predictive chemometric modeling has been applied to assess the toxicological hazards associated with this compound. Studies indicate that while it possesses beneficial biological activities, careful evaluation of its toxicity profile is essential for safe application in therapeutic contexts .

Propiedades

IUPAC Name |

3-hydroxy-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBBVPIQUDFRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220669 | |

| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-13-2 | |

| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9F5X52U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.